Product packaging for Cesium tantalum oxide (CsTaO3)(Cat. No.:CAS No. 12158-56-4)

Cesium tantalum oxide (CsTaO3)

Cat. No.: B083404
CAS No.: 12158-56-4
M. Wt: 361.852 g/mol
InChI Key: XSMXWYNDWJGOLU-UHFFFAOYSA-N
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Description

Contextual Significance of Perovskite Oxides in Contemporary Materials Science

Perovskite oxides, with their characteristic ABX3 crystal structure, are a cornerstone of modern materials science. mdpi.com Their structural flexibility allows for the accommodation of a vast number of elements from the periodic table, leading to a wide array of tunable physical and chemical properties. mdpi.comnih.gov This versatility makes them invaluable in numerous applications, including catalysis, electronics, and energy storage. nih.govrsc.orgresearchgate.net The ability to tailor their properties through compositional adjustments and defect engineering has made perovskite oxides a fertile ground for discovering new materials with enhanced functionalities. rsc.orgnih.gov

Academic Relevance of Alkali Tantalate Perovskites

Within the broader class of perovskite oxides, alkali tantalate perovskites, such as those containing lithium, sodium, and potassium, have been extensively studied for their photocatalytic properties, particularly for hydrogen production from water splitting. researchgate.netscispace.com These materials are attractive because their electronic band structures are often suitable for driving this important reaction. scispace.com The systematic study of alkali metal-based perovskites has revealed trends in their properties, such as the general decrease in bandgap with increasing atomic number of the alkali metal, which has spurred interest in exploring heavier alkali elements like cesium. scispace.comresearchgate.net Furthermore, alkali metal doping has been shown to be a pivotal strategy in enhancing the performance and stability of perovskite-based solar cells. solarbusinesshub.comrsc.org

Research Landscape and Challenges for CsTaO3

The research landscape for CsTaO3 is characterized by a growing interest in its fundamental properties and potential applications. While historically less studied than its lighter alkali tantalate counterparts, recent investigations have begun to uncover its unique characteristics. scispace.comacs.org A primary challenge in harnessing the full potential of CsTaO3 lies in its large bandgap, which can limit its efficiency in applications like photocatalysis that rely on the absorption of visible light. researchgate.netacs.org Overcoming this limitation is a key focus of current research, with efforts directed towards strategies like defect engineering and doping to narrow the bandgap. acs.orgresearchgate.netrsc.org

Another significant aspect of the research landscape is the use of computational materials science, particularly density functional theory (DFT), to predict and understand the properties of CsTaO3. researchgate.netrsc.orgrsc.org These theoretical studies are crucial for guiding experimental work and accelerating the discovery of new functionalities. bohrium.com However, a challenge remains in bridging the gap between theoretical predictions and experimental synthesis and characterization, ensuring that the promising properties predicted can be realized in practical materials. colorado.edu

Overview of Key Research Areas on CsTaO3

Current research on Cesium Tantalum Oxide is concentrated on several key areas, driven by its promising electronic and optical properties.

Photocatalysis: A significant area of research is the exploration of CsTaO3 as a photocatalyst for hydrogen production. researchgate.netacs.org Studies have shown that while pure CsTaO3 has low photocatalytic activity due to its large bandgap, its performance can be significantly enhanced. researchgate.netacs.org For instance, introducing strain-induced oxygen vacancies through methods like high-pressure torsion can narrow the bandgap and increase hydrogen production by approximately 2.5 times. researchgate.netacs.org

Optoelectronics: The electronic and optical properties of CsTaO3 make it a candidate for various optoelectronic devices. researchgate.net Theoretical studies have extensively investigated its band structure, dielectric function, and absorption characteristics. researchgate.netrsc.org Research in this area focuses on tuning these properties through doping and defect engineering. For example, doping with sulfur or selenium has been shown to reduce the bandgap, making the material more suitable for applications that require absorption in the visible light spectrum. researchgate.netrsc.orgrsc.org

Dielectric and Ferroelectric Properties: The dielectric properties of CsTaO3, including its high dielectric constant, are also under investigation. researchgate.nettheses.fr Furthermore, theoretical calculations have identified CsTaO3 as a candidate for a lead-free piezoelectric material, with dynamic instabilities that favor a ferroelectric distortion. aps.org This opens up possibilities for its use in sensors and actuators.

Theoretical and Computational Studies: A substantial body of research on CsTaO3 is theoretical, employing first-principles calculations to predict its structural, electronic, optical, and thermoelectric properties. researchgate.netbohrium.comresearchgate.net These computational studies are instrumental in understanding the fundamental behavior of the material and guiding experimental efforts. For instance, DFT calculations have been used to investigate the effects of pressure and doping on its properties. researchgate.netresearchgate.net

Detailed Research Findings

Bandgap and Electronic Properties

The bandgap of a material is a critical parameter determining its electronic and optical behavior. Theoretical calculations have reported varying bandgap values for pure CsTaO3, often depending on the computational method used.

CompoundCalculation MethodBandgap (eV)Reference
CsTaO3GGA2.05 rsc.org
CsTaO3TB-mBJ3.076 rsc.org
CsTaO3DFT2.778 researchgate.net
CsTaO3-4.6 researchgate.net

GGA: Generalized Gradient Approximation; TB-mBJ: Tran-Blaha modified Becke–Johnson potential; DFT: Density Functional Theory.

Doping has emerged as a key strategy to tune the bandgap of CsTaO3. Substituting oxygen with sulfur, for example, has been shown to significantly reduce the bandgap, making the material more responsive to visible light.

Doped CompoundCalculation MethodBandgap (eV)Reference
CsTaO2STB-mBJ0.909 rsc.orgrsc.org
CsTaOS2TB-mBJ0.376 rsc.orgrsc.org
CsTaS3TB-mBJ0.143 rsc.orgrsc.org

Structural Properties

Pure CsTaO3 typically exhibits a cubic perovskite structure. researchgate.netresearchgate.net However, doping can induce structural changes. For instance, while CsTaS3 maintains a cubic phase, CsTaO2S and CsTaOS2 transform into a tetragonal structure. rsc.orgrsc.org These structural modifications, in turn, influence the material's electronic and optical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsTaO3<br>CsO3Ta B083404 Cesium tantalum oxide (CsTaO3) CAS No. 12158-56-4

Properties

IUPAC Name

cesium;oxygen(2-);tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cs.3O.Ta/q+1;3*-2;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMXWYNDWJGOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Cs+].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CsTaO3, CsO3Ta
Record name caesium metatantalate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
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DSSTOX Substance ID

DTXSID50923871
Record name Caesium tantalum(5+) oxide (1/1/3)
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Molecular Weight

361.852 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12158-56-4
Record name Cesium tantalum oxide (CsTaO3)
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Record name Cesium tantalum oxide (CsTaO3)
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Record name Caesium tantalum(5+) oxide (1/1/3)
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Record name Cesium tantalum trioxide
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Synthesis and Advanced Processing Methodologies for Cstao3

Solid-State Synthesis Routes and Optimization for CsTaO3

Solid-state reaction is a conventional and widely used method for synthesizing ceramic materials like CsTaO3. science.govnih.gov This technique typically involves the high-temperature reaction of precursor materials in their solid form. For CsTaO3, common precursors include cesium carbonate (Cs2CO3) and tantalum pentoxide (Ta2O5). nih.gov

The general process involves intimately mixing the stoichiometric amounts of the precursor powders, often through ball milling, to ensure a homogeneous mixture. The mixture is then subjected to a series of heat treatments, known as calcination, at elevated temperatures, often exceeding 1000°C. science.govnih.gov These high temperatures provide the necessary energy to overcome the kinetic barriers for the diffusion of ions and the formation of the desired crystalline CsTaO3 phase.

Optimization of the solid-state synthesis process is crucial for obtaining a pure, single-phase material with desired characteristics. Key parameters that are often optimized include:

Precursor Purity and Reactivity: The purity and particle size of the starting materials can significantly influence the reaction kinetics and the purity of the final product.

Mixing Homogeneity: Thorough mixing is essential to ensure a complete reaction and avoid the formation of secondary phases.

Calcination Temperature and Duration: The temperature and duration of the heat treatment are critical for controlling the crystallinity, grain size, and phase purity of the CsTaO3. Insufficient temperature or time may lead to an incomplete reaction, while excessive temperatures can cause grain growth and potential decomposition.

Atmosphere: The reaction atmosphere can also play a role in the synthesis, although CsTaO3 is typically synthesized in air.

While solid-state synthesis is a robust method, it often requires high temperatures and can result in large, non-uniform particles. researchgate.net

Solution-Based Synthesis Techniques for CsTaO3

Solution-based synthesis methods offer several advantages over solid-state routes, including lower reaction temperatures, better control over particle size and morphology, and improved homogeneity of the final product. unesp.brchemrxiv.org These techniques involve the reaction of precursors in a liquid medium.

Hydrothermal Synthesis Approaches for CsTaO3

Hydrothermal synthesis is a popular solution-based method that utilizes water as the solvent in a sealed vessel, typically an autoclave, at elevated temperatures and pressures. chemrxiv.orgjmst.org This method allows for the crystallization of materials that are insoluble or have low solubility at ambient conditions. For the synthesis of tantalates, hydrothermal methods can produce well-crystallized particles with controlled morphologies. scispace.comnih.gov

The process generally involves dissolving soluble precursors of cesium and tantalum in water, often with the aid of mineralizers or pH-adjusting agents to control the reaction chemistry. chemrxiv.orgnih.gov The resulting solution or suspension is then heated in an autoclave to temperatures typically ranging from 100 to 300°C. The increased pressure within the autoclave enhances the solubility of the reactants and accelerates the reaction kinetics, leading to the formation of crystalline CsTaO3.

Key parameters influencing the hydrothermal synthesis of CsTaO3 include:

Precursor Type and Concentration: The choice of water-soluble cesium and tantalum salts is crucial.

Reaction Temperature and Time: These parameters directly affect the crystallinity, particle size, and phase purity of the product. nih.gov

pH of the Solution: The pH can influence the dissolution of precursors and the nucleation and growth of the final product. chemrxiv.orgnih.gov

Mineralizers: Additives can be used to control the solubility of reactants and influence the morphology of the resulting particles.

Hydrothermal synthesis has been shown to be effective in producing tantalate photocatalysts. scispace.com

Solvothermal Synthesis Methods for CsTaO3

Solvothermal synthesis is a variation of the hydrothermal method where a non-aqueous solvent is used instead of water. researchgate.netmpg.dedntb.gov.ua The choice of solvent can significantly impact the properties of the synthesized material due to differences in polarity, boiling point, and coordinating ability. mpg.demdpi.com This method is particularly useful for synthesizing materials that may be sensitive to water or for achieving specific morphologies that are not attainable through hydrothermal routes. researchgate.net

In the context of tantalate synthesis, various organic solvents such as alcohols (e.g., ethanol, benzyl (B1604629) alcohol) or glycols can be employed. mdpi.comnih.gov The general procedure is similar to hydrothermal synthesis, involving the dissolution or dispersion of precursors in the chosen solvent within an autoclave, followed by heating. mdpi.commostwiedzy.pl

The advantages of solvothermal synthesis include:

Control over Particle Size and Morphology: The use of different solvents and surfactants can allow for fine-tuning of the particle size and shape. researchgate.net

Formation of Novel Phases: The unique reaction environment can sometimes lead to the formation of metastable or novel crystalline phases.

Lower Reaction Temperatures: In some cases, solvothermal methods can yield crystalline products at lower temperatures compared to solid-state reactions. mdpi.com

Research has shown that solvothermal synthesis can be an effective route for producing nanocrystalline tantalates with high surface areas, which is beneficial for applications like photocatalysis. researchgate.net

Strain Engineering through Severe Plastic Deformation for CsTaO3

Severe plastic deformation (SPD) is a powerful technique for modifying the microstructure and properties of materials by subjecting them to very large plastic strains. tandfonline.comnih.gov This process can lead to significant grain refinement, the introduction of a high density of defects such as vacancies and dislocations, and even phase transformations. researchgate.netscispace.com For CsTaO3, SPD has been explored as a method for "strain engineering" to enhance its functional properties, particularly for photocatalysis. acs.orgelsevierpure.commaterials-science.info

High-Pressure Torsion (HPT) Methodologies

High-Pressure Torsion (HPT) is a prominent SPD technique that involves subjecting a small, disk-shaped sample to high pressure and concurrent torsional straining. tandfonline.comresearchgate.net The sample is placed between two anvils, and a high pressure, typically in the gigapascal (GPa) range, is applied. One of the anvils is then rotated, inducing severe shear strain throughout the sample. researchgate.net

The key parameters in HPT processing are:

Applied Pressure: The high pressure prevents the sample from fracturing during the intense deformation. researchgate.net

Number of Rotations: The amount of torsional strain is directly proportional to the number of rotations.

Rotation Speed: The rate of straining can also influence the resulting microstructure.

For CsTaO3, HPT processing has been performed on powder samples at room temperature under a pressure of 6 GPa. researchgate.netresearchgate.net This method has been shown to be effective in introducing significant lattice strain and defects into the material. scispace.comacs.orgelsevierpure.commaterials-science.info

Microstructural Evolution under Severe Plastic Strain

The application of severe plastic strain through HPT leads to profound changes in the microstructure of CsTaO3. acs.orgmaterials-science.info X-ray diffraction (XRD) analysis of HPT-processed CsTaO3 reveals a significant broadening of the diffraction peaks, which is indicative of a reduction in crystallite size and an increase in lattice strain. scispace.comresearchgate.net

Key microstructural changes observed in CsTaO3 after HPT include:

Nanocrystal Formation: The severe strain breaks down the initial coarse grains into nanocrystals. acs.orgelsevierpure.commaterials-science.info

Partial Amorphization: In some cases, the intense deformation can lead to the formation of amorphous regions within the material. acs.orgelsevierpure.commaterials-science.info

Introduction of Defects: HPT introduces a high density of lattice defects, most notably oxygen vacancies. acs.orgelsevierpure.commaterials-science.info The formation of these vacancies is attributed to the combined effect of strain and high pressure, which promotes their generation and suppresses their annihilation. scispace.com

These microstructural modifications, particularly the creation of oxygen vacancies and the reduction of the bandgap, have been shown to significantly enhance the photocatalytic activity of CsTaO3 for hydrogen evolution. acs.orgelsevierpure.commaterials-science.inforesearchgate.net

Induced Lattice Strain and Nanocrystal Formation in CsTaO3

The introduction of lattice strain and the controlled formation of nanocrystals are advanced methodologies for tuning the material properties of Cesium Tantalum Oxide (CsTaO3). Severe plastic deformation techniques, such as high-pressure torsion (HPT), have been effectively utilized to induce significant strain in the CsTaO3 lattice. This process can lead to the formation of nanocrystals and the introduction of defects, such as oxygen vacancies, which in turn can alter the electronic and photocatalytic properties of the material.

Research has demonstrated that subjecting CsTaO3 to HPT processing results in a narrowing of its optical bandgap and a notable enhancement of its photocatalytic hydrogen production, with some studies reporting an approximate 2.5-fold increase in activity. acs.org This improvement is primarily attributed to the formation of oxygen vacancies as a consequence of the severe strain. acs.org While nanocrystal formation and partial amorphization also occur during this process, the creation of strain-induced vacancies is considered a key factor in the enhanced photocatalytic performance of perovskites like CsTaO3. acs.org

The mechanical straining of CsTaO3 can induce lattice defects without causing a phase transformation to a different crystalline form. researchgate.net Studies utilizing X-ray diffraction (XRD) and Raman spectroscopy have shown that while the crystal structure is maintained, significant lattice strain is introduced. researchgate.net For instance, after HPT processing, a volumetric lattice strain can be observed, indicating an expansion of the lattice. This lattice expansion is an indirect confirmation of the formation of vacancy-type defects. researchgate.net

In contrast to some materials where defects introduced by straining can reduce photoluminescence, CsTaO3 has been observed to exhibit an increase in photoluminescence intensity after HPT processing. researchgate.net This phenomenon becomes more pronounced as the number of HPT turns increases, suggesting a direct correlation between the degree of deformation and the change in photoluminescent properties. researchgate.net

The following table summarizes the key findings from research on induced lattice strain in CsTaO3:

Processing MethodKey ObservationsEffects on PropertiesReference
High-Pressure Torsion (HPT)Nanocrystal formation, partial amorphization, formation of oxygen vacancies.Optical bandgap narrowing, ~2.5 times enhancement in photocatalytic hydrogen production. acs.org
High-Pressure Torsion (HPT)Introduction of lattice defects without phase transformation.Maintained crystal structure with significant strain. researchgate.net
High-Pressure Torsion (HPT)Increased photoluminescence intensity with more HPT turns.Altered photoluminescent properties. researchgate.net

Comprehensive Structural Characterization and Analysis of Cstao3

Crystallographic Investigations of Perovskite Phases in CsTaO₃

The perovskite structure is a key feature of CsTaO₃, and its crystallographic details have been extensively studied. Perovskites are a class of materials with a specific crystal structure similar to that of the naturally occurring mineral perovskite. researchgate.net The ideal perovskite structure has the chemical formula ABX₃, where 'A' and 'B' are two different types of cations and 'X' is an anion. In CsTaO₃, Cesium (Cs) is the 'A' cation, Tantalum (Ta) is the 'B' cation, and Oxygen (O) is the anion. The arrangement of these atoms in the crystal lattice determines the material's properties.

X-ray diffraction (XRD) is a primary and powerful technique for identifying the crystalline phases and determining the lattice parameters of materials. anton-paar.comacs.org In XRD, a beam of X-rays is directed at a sample, and the resulting diffraction pattern provides information about the crystal structure. anton-paar.com For CsTaO₃, XRD studies have been instrumental in confirming its crystal structure and measuring its lattice parameters.

Research has shown that CsTaO₃ can exist in different crystal structures, with the orthorhombic phase being a common form. scispace.com One study reported an orthorhombic crystal structure for CsTaO₃ with the space group Pbam. scispace.com The lattice parameters, which define the size and shape of the unit cell (the basic repeating unit of a crystal), were determined to be a = 2.622 nm, b = 0.743 nm, and c = 0.739 nm, with all angles being 90°. scispace.com Another study reported a cubic perovskite structure for CsTaO₃. researchgate.net

The table below summarizes the reported crystallographic data for CsTaO₃.

Crystal System Space Group Lattice Parameters Reference
OrthorhombicPbama = 2.622 nm, b = 0.743 nm, c = 0.739 nm, α = β = γ = 90° scispace.com
CubicPm-3ma = 3.89 Å scribd.com

Interactive Data Table: Click on the headers to sort the data.

It is important to note that the synthesis method and conditions can influence the resulting crystal structure and lattice parameters of CsTaO₃.

Electron diffraction techniques, particularly Selected Area Electron Diffraction (SAED) performed in a Transmission Electron Microscope (TEM), provide complementary information to XRD. wikipedia.orgchemeurope.com SAED allows for the crystallographic analysis of very small, selected areas of a sample. wikipedia.orgchemeurope.com This is particularly useful for studying nanomaterials or identifying different phases within a sample. acs.org

In SAED, a focused beam of electrons is passed through a thin sample, and the resulting diffraction pattern of spots or rings is observed on a screen. chemeurope.com The pattern of spots is characteristic of a single crystal, while a pattern of rings indicates a polycrystalline material. youtube.com For CsTaO₃, SAED has been used to confirm its crystalline nature and to study the effects of processing on its structure. researchgate.net For instance, SAED patterns of CsTaO₃ powders have been compared with those of samples subjected to severe plastic strain to investigate structural changes. researchgate.net

Atomic-Scale Structural Analysis via Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful tool for visualizing the atomic-scale structure of materials. researchgate.netnih.gov High-resolution TEM (HR-TEM) can provide direct images of the atomic lattice, revealing details about crystal defects, interfaces, and the arrangement of atoms. researchgate.net

For CsTaO₃, TEM analysis has been employed to observe its morphology and crystal structure at the nanoscale. researchgate.net High-resolution lattice images can confirm the crystalline nature of the material and provide visual evidence of the atomic planes. researchgate.net This technique is especially valuable for understanding the structural changes that occur due to processing, such as the formation of nanocrystals or amorphous regions after severe plastic deformation. researchgate.netacs.org

Phase Transition Behavior in CsTaO₃

The stability of the crystal structure of CsTaO₃ under various conditions, such as mechanical stress and pressure, is a critical aspect of its material properties. Understanding its phase transition behavior is essential for its practical applications.

Severe plastic deformation (SPD) is a processing technique used to introduce large strains into a material, often leading to grain refinement and the formation of novel microstructures. jst.go.jptandfonline.com In some materials, SPD can induce phase transformations. jst.go.jp However, studies on CsTaO₃ have shown that it exhibits remarkable structural stability under severe plastic strain.

Specifically, when subjected to high-pressure torsion (HPT), a form of SPD, CsTaO₃ did not show any detectable phase transformations. researchgate.netacs.org While the straining process did lead to the formation of nanocrystals and some partial amorphization, the fundamental perovskite crystal structure of CsTaO₃ remained intact. researchgate.netacs.org This suggests a high degree of stability for the CsTaO₃ lattice under significant mechanical stress.

The effect of pressure on the crystal structure of materials is a fundamental area of solid-state physics and materials science. Theoretical calculations, often based on density functional theory (DFT), can predict how the crystal structure of a material will respond to high pressure.

For the broader family of perovskites, it is known that pressure can induce phase transitions. jst.go.jp Theoretical studies on the related compound, cesium niobium oxide (CsNbO₃), have shown that it remains stable in its cubic phase under applied pressures up to 100 GPa, with no signs of instability or phase transition. rsc.org While specific experimental and detailed theoretical studies on the pressure-induced phase transitions in CsTaO₃ are not as extensively reported in the provided search results, the behavior of similar perovskites suggests that it likely possesses a stable crystal structure over a range of pressures. Further high-pressure experimental studies would be beneficial to fully elucidate the structural response of CsTaO₃ to extreme pressures.

High-Temperature Structural Stability

Cesium tantalum oxide (CsTaO₃) is recognized for its stable cubic perovskite structure under ambient conditions. Its behavior at elevated temperatures is a critical aspect of its material properties, influencing its suitability for various high-temperature applications.

Theoretical and computational studies, including those employing first-principles calculations, have been instrumental in predicting the high-temperature stability of CsTaO₃. Molecular dynamics simulations indicate that the compound remains in a state of thermal equilibrium with consistent oscillations around an average value, suggesting structural integrity at high temperatures. researchgate.netresearchgate.net These simulations, alongside analyses of phonon dispersion and elastic constants, have confirmed the thermodynamic and mechanical stability of the cubic phase. researchgate.netresearchgate.netrsc.org

Experimental analyses further support these findings. Powder X-ray diffraction studies on CsTaO₃ have noted a shift of diffraction peaks toward lower angles at increased temperatures, which is attributed to the thermal expansion of the crystalline lattice. researchgate.netresearchgate.net This expansion is a typical response of materials to heating and is a key parameter for engineering applications. While specific quantitative data on the coefficient of thermal expansion for CsTaO₃ is not extensively reported, the observed lattice expansion is consistent with the behavior of other refractory materials like tantalum and its oxides. nist.govplansee.com

Investigations into phase transitions have shown that CsTaO₃ maintains its cubic structure without undergoing phase transformations under certain strenuous conditions like severe plastic strain, which can sometimes be accompanied by localized temperature increases. researchgate.netresearchgate.net While comprehensive studies detailing specific phase transition temperatures to other polymorphs (e.g., tetragonal or orthorhombic) are not widely available, the existing evidence points to a robust cubic structure over a significant temperature range. researchgate.netaps.org The decomposition temperature of CsTaO₃ is also high, though specific values are not consistently documented in the primary literature, its constituent oxides, such as tantalum pentoxide (Ta₂O₅), are known for their high thermal stability. researchgate.net

Defect Chemistry and Lattice Imperfections in CsTaO₃

Defect chemistry is the study of the types, concentrations, and effects of crystalline defects on the properties of a solid material. frontiersin.orgdtu.dk In perovskite oxides like CsTaO₃, lattice imperfections, such as point defects (vacancies, interstitials) and extended defects (dislocations, grain boundaries), play a crucial role in determining the material's electronic, optical, and catalytic properties. rsc.orgnih.gov The ability to control defect concentrations through synthesis conditions or post-synthesis treatments, a practice known as defect engineering, allows for the tuning of material functionalities. frontiersin.org

For CsTaO₃, the most commonly studied and impactful defects are oxygen vacancies. These imperfections, where an oxygen atom is missing from its regular lattice site, create localized electronic states within the band gap and can significantly alter the material's conductivity and reactivity. researchgate.netresearchgate.net The formation of these defects is governed by thermodynamics, including formation energy, and can be influenced by external factors such as atmospheric conditions, temperature, and mechanical strain. aps.orgnih.gov Understanding the defect chemistry of CsTaO₃ is fundamental to harnessing its potential in applications ranging from photocatalysis to electronic devices. researchgate.netacs.org

Formation and Characterization of Oxygen Vacancies

Oxygen vacancies (Vₒ) are a predominant type of point defect in CsTaO₃ and other tantalates. researchgate.netnih.gov Their formation involves the removal of an oxygen ion from the crystal lattice, which leaves behind excess electrons that can become localized on the neighboring tantalum ions.

Formation Mechanisms: The creation of oxygen vacancies in CsTaO₃ can be achieved through several methods:

Thermal Treatment: Annealing the material in a reducing atmosphere (low oxygen partial pressure) at high temperatures can facilitate the removal of oxygen from the lattice.

Chemical Reduction: Using strong reducing agents can chemically strip oxygen from the oxide structure.

Mechanical Processing: Applying severe plastic strain through techniques like high-pressure torsion (HPT) has been demonstrated as an effective mechanical method to induce the formation of oxygen vacancies at room temperature. researchgate.netscispace.com The immense strain and pressure generated during HPT can create sufficient lattice distortion to generate vacancies. scispace.com

Doping/Substitution: Introducing dopants can create charge imbalances that are compensated by the formation of oxygen vacancies. Theoretical studies show that creating a CsTaO₂₊Vₒ structure (where Vₒ represents an oxygen vacancy) is a viable way to introduce these defects. researchgate.netresearchgate.net

Characterization Techniques: Several analytical methods are employed to confirm the presence and study the characteristics of oxygen vacancies in CsTaO₃:

Electron Spin Resonance (ESR) Spectroscopy: This technique is highly sensitive to unpaired electrons. The formation of oxygen vacancies often results in localized electrons that give a distinct ESR signal, confirming their presence. researchgate.netresearchgate.net

Photoluminescence (PL) Spectroscopy: Oxygen vacancies can create new energy levels within the band gap of the material. These defect states can act as recombination centers for photo-generated electron-hole pairs, leading to characteristic PL emission peaks. researchgate.netresearchgate.netresearchgate.net Analysis of PL spectra before and after defect creation can reveal the influence of these vacancies.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical states of the constituent elements. The presence of oxygen vacancies can lead to changes in the binding energies of Ta and O, indicating a change in the local chemical environment and the presence of reduced tantalum species (e.g., Ta⁴⁺). nih.gov

UV-Vis Spectroscopy: The introduction of oxygen vacancies can lead to a reduction in the material's bandgap energy, which can be observed as a redshift in the light absorption edge in UV-Vis absorption spectra. researchgate.netresearchgate.net

Theoretical calculations based on Density Functional Theory (DFT) complement these experimental techniques by predicting the formation energies of vacancies and their effect on the electronic band structure, showing that oxygen vacancies introduce defect states below the conduction band, effectively narrowing the band gap. researchgate.netresearchgate.netrsc.org

Influence of Strain on Defect Generation

The application of mechanical strain is a powerful tool for engineering the defect landscape of crystalline materials, including perovskite oxides. ucla.eduiphy.ac.cn In CsTaO₃, lattice strain has been shown to directly influence the generation of lattice imperfections, most notably oxygen vacancies. researchgate.netscispace.com

Research utilizing high-pressure torsion (HPT) has provided direct evidence of strain-induced defect formation in CsTaO₃. The HPT process subjects the material to intense compressive pressure and simultaneous torsional strain, leading to severe plastic deformation. scispace.com This deformation is not accommodated by phase transformations; instead, the crystal lattice develops a high density of defects to release the applied strain. researchgate.netiphy.ac.cn Studies have confirmed that processing CsTaO₃ powder via HPT effectively induces oxygen vacancies throughout the material. researchgate.netscispace.com This is attributed to the strain effect promoting the continuous generation of vacancies, while the high pressure suppresses their migration and annihilation. scispace.com

The relationship between strain and defect formation can be understood from a thermodynamic perspective. Applying strain to a crystal lattice can lower the formation energy required to create a point defect like an oxygen vacancy. aps.org Both compressive and tensile strain can alter the local atomic bonding and spacing, making it energetically more favorable for an oxygen atom to be displaced from its lattice site. ucla.edu

The table below summarizes the findings of a study where CsTaO₃ was subjected to severe straining by HPT, illustrating the effect on defect-related properties.

PropertyConditionObservationImplicationReference
Crystal Structure After HPTNo phase transformation detected by XRD and Raman spectroscopy.The cubic perovskite structure is robust, and strain is accommodated by defect generation rather than phase change. researchgate.netresearchgate.net
Microstructure After HPTTransformation from large single crystals to nanocrystals (~40 nm) and partially amorphous regions.Severe strain leads to grain refinement and disorder. scispace.com
Defect Signature After HPTEmergence of a clear signal in Electron Spin Resonance (ESR) spectra.Confirms the generation of paramagnetic centers, identified as oxygen vacancies. researchgate.netresearchgate.net
Optical Properties After HPTReduction in bandgap energy and appearance of new energy levels in Kubelka-Munk plots.The strain-induced oxygen vacancies create defect states within the bandgap. researchgate.net
Photocatalytic Activity After HPT~2.5 times enhancement in hydrogen production without a cocatalyst.Demonstrates that strain-induced vacancies can act as active sites, improving functional properties. acs.orgscispace.com

Electronic Structure and Band Gap Engineering in Cstao3

First-Principles Investigations of Electronic Band Structure of CsTaO₃

First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical framework for understanding the intrinsic electronic properties of materials like Cesium Tantalum Oxide (CsTaO₃). These computational methods allow for a detailed examination of the electronic band structure, which is fundamental to determining a material's optical and electrical characteristics.

Density Functional Theory (DFT) and GW Approximation Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of materials. bohrium.comacs.org DFT calculations have been employed to study the structural, electronic, and optical properties of CsTaO₃ and related perovskite compounds. bohrium.comresearchgate.net However, standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), are known to often underestimate the band gap of semiconductors and insulators. uclouvain.beresearchgate.net

To obtain more accurate band gap values, many-body perturbation theory, particularly the GW approximation (GWA), is utilized. uclouvain.bewikipedia.org The GWA provides a more precise description of the electronic self-energy, leading to calculated band gaps that are in better agreement with experimental results. uclouvain.beresearchgate.netresearchgate.net For instance, in similar perovskite materials like KTaO₃, GW calculations have been shown to correct the underestimation of the band gap by standard DFT functionals. researchgate.netresearchgate.net While specific GW calculations for CsTaO₃ are not extensively detailed in the provided results, the methodology is a standard and crucial tool for accurately predicting its electronic properties.

First-principles studies have examined the physical characteristics of CsTaO₃, including its structural and electronic properties, to assess its potential for various applications. researchgate.netresearchgate.net These investigations often involve calculating the electronic band structure to understand the material's conductivity and optical absorption.

Analysis of Conduction Band Minimum (CBM) and Valence Band Maximum (VBM) Energies

The electronic band structure of a material is characterized by its valence band maximum (VBM) and conduction band minimum (CBM). The energy difference between the VBM and CBM defines the band gap, a critical parameter that governs the electronic and optical properties of a semiconductor. quora.comwikipedia.org The VBM represents the highest energy level occupied by electrons at absolute zero, while the CBM is the lowest unoccupied energy level. quora.comwikipedia.org

For CsTaO₃, the VBM is primarily composed of O 2p orbitals, while the CBM is mainly formed by Ta 5d orbitals. This is a common feature in tantalate perovskites. researchgate.net The precise energy levels of the VBM and CBM determine the material's potential for applications such as photocatalysis. researchgate.netresearchgate.net

Experimental techniques like Ultraviolet Photoelectron Spectroscopy (UPS) can be used to determine the energy level of the VBM. researchgate.net For instance, in one study, the VBM of CsTaO₃ was found to be at -6.4 eV. researchgate.net Theoretical calculations using methods like DFT can also predict the positions of the VBM and CBM. researchgate.net The nature of the band gap, whether direct or indirect, is also a key aspect determined by the alignment of the VBM and CBM in momentum space. numberanalytics.com An indirect band gap, where the VBM and CBM occur at different momentum vectors, is a characteristic feature of many perovskite tantalates. researchgate.net

Strategies for Band Gap Modification and Narrowing in CsTaO₃

The relatively large intrinsic band gap of CsTaO₃ limits its efficiency in applications that rely on the absorption of visible light, such as photocatalysis. elsevierpure.comacs.org Therefore, various strategies are being explored to modify and narrow its band gap, thereby enhancing its performance.

Influence of Oxygen Vacancies on Electronic States and Band Gap

The introduction of oxygen vacancies is a significant strategy for modifying the electronic structure and narrowing the band gap of CsTaO₃. acs.orgresearchgate.net Oxygen vacancies create localized defect states within the band gap, which can facilitate the absorption of lower-energy photons. researchgate.net

The formation of oxygen vacancies can be induced by methods such as severe plastic strain through high-pressure torsion (HPT). elsevierpure.comacs.orgscispace.com This process not only creates vacancies but can also lead to the formation of nanocrystals and partial amorphization, all of which contribute to band gap narrowing. elsevierpure.comacs.orgscispace.com Studies have shown that the presence of oxygen vacancies in CsTaO₃ leads to a reduction in its optical band gap. elsevierpure.comacs.org This narrowing is attributed to the formation of oxygen vacancy states within the original band gap. researchgate.net Theoretical calculations based on DFT have been used to investigate the effect of oxygen vacancies on the electronic properties of CsTaO₃, confirming that their introduction can lead to a reduced band gap. researchgate.net For instance, a study reported a calculated band gap of 2.778 eV for CsTaO₃ with an oxygen vacancy (CsTaO₂+VO). researchgate.net

The presence of oxygen vacancies can also influence the type of charge carriers. While sulfur and selenium doping in CsTaO₃ result in holes as the primary charge carriers, the introduction of oxygen vacancies leads to electrons becoming the predominant carriers. researchgate.net

Anion Doping Effects (e.g., Sulfur and Selenium Substitution) on Band Gap

Anion doping, specifically the substitution of oxygen with other elements like sulfur (S) or selenium (Se), is another effective method for tuning the band gap of CsTaO₃. researchgate.netresearchgate.net This approach has been investigated through first-principles DFT simulations. researchgate.netresearchgate.net

Substituting oxygen with the less electronegative sulfur or selenium atoms introduces new energy levels within the band structure. The p-orbitals of the dopant anions (S 3p or Se 4p) are higher in energy than the O 2p orbitals that form the original valence band. This leads to an upward shift of the VBM and a consequent reduction in the band gap.

Recent theoretical studies have demonstrated the effectiveness of this strategy. Doping CsTaO₃ with sulfur or selenium has been shown to significantly reduce the band gap, shifting the optical absorption towards the visible light spectrum. researchgate.net For example, a computational study reported a band gap of 2.778 eV for pure CsTaO₃, which was reduced upon doping with S and Se. researchgate.net This band gap narrowing enhances the material's potential for use in optoelectronic devices. researchgate.net The successful application of anion doping to narrow the band gap has also been reported for other perovskites like KTaO₃ and BaZrO₃. researchgate.net

CompoundCalculated Band Gap (eV)
CsTaO₃2.778
CsTaO₃₋ₓSₓReduced
CsTaO₃₋ₓSeₓReduced
CsTaO₂ + VₒReduced

Table based on data from a first-principles quantum analysis. researchgate.net

Strain-Induced Band Gap Narrowing Mechanisms

Applying mechanical strain is a promising technique to engineer the band gap of CsTaO₃. elsevierpure.comacs.org Severe plastic deformation, for instance through high-pressure torsion (HPT), has been shown to effectively narrow the band gap of this material. elsevierpure.comacs.orgscispace.com

In addition to creating oxygen vacancies, the strain itself can directly influence the electronic band structure. Lattice distortions caused by strain can alter the orbital overlap between atoms, leading to changes in the positions of the VBM and CBM and, consequently, a narrowing of the band gap. scispace.com Furthermore, the severe strain can lead to microstructural changes such as the formation of nanocrystals and partial amorphization, which also contribute to the observed band gap reduction. elsevierpure.comacs.orgscispace.com

Experimental studies have demonstrated a significant enhancement in the photocatalytic hydrogen production of CsTaO₃ after being subjected to severe plastic strain, an improvement attributed to the strain-induced band gap narrowing. elsevierpure.comacs.org

MaterialTreatmentEffect on Band Gap
CsTaO₃Severe Plastic Strain (HPT)Narrowing
LiTaO₃Severe Plastic Strain (HPT)Narrowing

Table summarizing the effect of strain on the band gap of tantalate perovskites. elsevierpure.comacs.org

Advanced Spectroscopic Investigations of Cstao3

Advanced spectroscopic techniques are crucial for elucidating the electronic structure, optical properties, and defect physics of Cesium Tantalum Oxide (CsTaO3). These methods provide fundamental insights into the material's band gap, charge carrier behavior, and lattice dynamics, which are essential for evaluating its potential in various applications.

Photocatalytic Performance and Mechanistic Insights of Cstao3

Photocatalytic Hydrogen Evolution from Water Splitting on CsTaO3

Cesium tantalum oxide has been identified as a promising photocatalyst capable of splitting water to produce hydrogen without the need for a co-catalyst or scavenger. Its performance is comparable to other well-studied alkali tantalates, such as lithium tantalate (LiTaO3). A key advantage of CsTaO3 is its stability; structural analyses conducted before and after photocatalytic testing reveal no detectable changes, indicating its robustness under UV light and typical reaction conditions.

Quantum Efficiency and Activity Enhancement Strategies

One highly effective strategy is the introduction of microstructural changes through mechanical processing. Severe plastic deformation, applied using a technique called high-pressure torsion (HPT), has been shown to significantly boost the photocatalytic activity of CsTaO3. This process enhances hydrogen production by a factor of approximately 2.5 compared to the untreated material. The enhancement is attributed to the creation of strain-induced vacancies and other defect-rich regions, which serve as active sites for the photocatalytic reactions.

Influence of Strain-Induced Vacancies on Hydrogen Production

The introduction of strain-induced vacancies, particularly oxygen vacancies, is a critical factor in improving the hydrogen evolution performance of CsTaO3. The HPT process subjects the material to intense strain and pressure, leading to the formation of nanograins, amorphous regions, and a high concentration of oxygen vacancies.

These microstructural alterations have two primary effects. First, they induce a narrowing of the material's optical bandgap, allowing it to absorb more light from the UV-visible spectrum. Second, and more importantly, the newly formed oxygen vacancies and other highly-defected areas act as active sites for photocatalysis, facilitating the surface reactions required for hydrogen production. The continuous generation of vacancies under strain, coupled with the suppression of their annihilation by high pressure, is the core mechanism behind this enhancement. This demonstrates that engineering strain-induced defects is a potent approach to improving the photocatalytic activity of perovskite materials like CsTaO3.

Photocatalytic Hydrogen Evolution Enhancement in CsTaO3
MaterialConditionEnhancement FactorPrimary Mechanism
CsTaO3After High-Pressure Torsion (HPT)~2.5 timesStrain-induced oxygen vacancies

Photocatalytic Reduction of Carbon Dioxide using CsTaO3

While the photocatalytic application of CsTaO3 has been predominantly explored for hydrogen evolution, the potential for carbon dioxide (CO2) reduction is an area of growing interest. Research into other tantalum-based perovskites, such as sodium tantalate (NaTaO3), has shown promising results for the photocatalytic conversion of CO2 into valuable fuels like methanol (B129727) and carbon monoxide. These studies often employ co-catalysts, such as copper oxide (CuO) or silver (Ag), to improve efficiency and selectivity.

Although direct experimental studies on CsTaO3 for CO2 reduction are limited in the available literature, the demonstrated activity of structurally similar tantalates suggests that CsTaO3 could also be a viable candidate for this application. Future research may focus on exploring CsTaO3's capabilities in this area, potentially with the use of co-catalysts to steer reaction pathways toward desired products.

Fundamental Mechanisms of Photocatalysis in CsTaO3

The photocatalytic activity of CsTaO3 is governed by a series of photophysical and chemical processes, including the absorption of light, the separation and migration of charge carriers, and surface-level chemical reactions.

Photo-Induced Charge Separation and Migration Pathways

Effective photocatalysis hinges on the efficient separation of photogenerated electrons and holes and their migration to the catalyst's surface. In semiconductor materials, these charge carriers can easily recombine, releasing their energy as heat or light without participating in chemical reactions.

In CsTaO3, particularly after being processed to introduce defects, the charge separation mechanism is significantly influenced by the altered electronic structure. The strain-induced vacancies and other defects can act as trapping sites for charge carriers. These traps can stabilize the separated electrons and holes, prolonging their lifetime and increasing the probability that they will reach the surface to drive redox reactions. By creating a high density of such defects, mechanical straining provides a direct pathway to enhance charge separation, which is a key factor in the observed improvement of photocatalytic activity. The movement of these separated charges is driven by the energy landscape within the crystal, with electrons moving to reduction sites and holes to oxidation sites.

Surface Reaction Kinetics and Identification of Active Sites

The final stage of photocatalysis involves the transfer of the separated electrons and holes to adsorbed molecules at the catalyst's surface. The efficiency of this process is determined by the surface reaction kinetics and the availability of active sites.

Role of Oxygen Vacancies in Enhancing Photocatalytic Activity

The introduction of defects, such as oxygen vacancies, into the crystal lattice of semiconductor photocatalysts has emerged as a powerful strategy to modify their electronic structure and enhance photocatalytic performance. In perovskite oxides like Cesium Tantalum Oxide (CsTaO₃), oxygen vacancies play a multifaceted role that can significantly influence the material's ability to generate charge carriers and participate in redox reactions.

Oxygen vacancies are point defects in the crystal lattice where an oxygen atom is missing. These vacancies can be introduced through various methods, including thermal annealing in a reducing atmosphere or through mechanical processes like severe plastic deformation via high-pressure torsion (HPT). researchgate.net The creation of these vacancies alters the local electronic environment, often leading to the formation of new energy states within the band gap of the semiconductor.

The primary mechanisms through which oxygen vacancies can enhance the photocatalytic activity of materials like CsTaO₃ include:

Improved Charge Carrier Separation: Oxygen vacancies can act as trapping sites for photogenerated electrons. rsc.orgmdpi.com This trapping prevents the immediate recombination of electron-hole pairs, which is a major limiting factor in photocatalysis. By localizing electrons, the vacancies prolong the lifetime of the charge carriers, increasing the probability that they will migrate to the catalyst's surface and participate in chemical reactions.

Increased Number of Active Sites: The defective sites created by oxygen vacancies can serve as active centers for the adsorption of reactant molecules. rsc.org This enhanced adsorption can facilitate the transfer of charge carriers to the adsorbed species, accelerating the rate of the photocatalytic reaction.

In the specific case of CsTaO₃, studies have shown that introducing strain through HPT can create oxygen vacancies. researchgate.net Electron spin resonance (ESR) and photoluminescence (PL) spectroscopy are key techniques used to characterize these defects. An increase in PL intensity with a higher degree of deformation (more HPT turns) can be correlated with an increased concentration of oxygen vacancies. researchgate.net While in some materials, an increase in PL is seen as a negative indicator (suggesting higher recombination), for oxides like CsTaO₃, these vacancy sites may not be detrimental to photocatalytic activity. researchgate.net This suggests a delicate balance where the vacancies, while being recombination sites, may also contribute positively by other mechanisms, such as enhancing charge carrier density or creating active surface sites.

The table below summarizes the dual role of oxygen vacancies and the methods used for their characterization in photocatalytic materials.

FeatureDescriptionImplication for Photocatalytic ActivityCharacterization Technique
Role as Electron Traps Oxygen vacancies create localized positive charges that can trap photogenerated electrons.Positive: Promotes separation of electron-hole pairs, increasing charge carrier lifetime.Transient Absorption Spectroscopy
Role as Recombination Centers Vacancies can also facilitate the recombination of trapped electrons with holes.Negative: Reduces the number of available charge carriers for surface reactions.Photoluminescence (PL) Spectroscopy
Effect on Band Structure Introduction of defect energy levels within the band gap.Positive: Can enhance visible light absorption.UV-Vis Diffuse Reflectance Spectroscopy
Surface Active Sites Vacancies can act as sites for the adsorption of reactant molecules.Positive: Increases the concentration of reactants at the catalyst surface.X-ray Photoelectron Spectroscopy (XPS)

This table is interactive. Users can sort the columns to compare different aspects of oxygen vacancies.

Computational Modeling and Simulation of Cstao3 Properties

Density Functional Theory (DFT) for Structural and Electronic Properties of CsTaO3

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of CsTaO3, DFT is employed to determine its ground-state properties, such as its crystal structure, lattice parameters, and electronic band structure, providing a foundational understanding of the material's behavior.

First-principles DFT calculations are instrumental in predicting the electronic band structure and the Density of States (DOS) of CsTaO3. The band structure reveals the energy levels that electrons can occupy and determines whether the material is a conductor, semiconductor, or insulator. For CsTaO3, a perovskite oxide, calculations have shown it possesses a direct band gap, which is a desirable characteristic for optoelectronic applications such as solar cells and light-emitting diodes rsc.org. The direct band gap means that an electron can be excited from the valence band to the conduction band without a change in crystal momentum, which is an efficient process.

Table 1: Predicted Electronic Properties of CsTaO3

Property Predicted Characteristic Significance
Band Gap Type Direct Efficient light absorption/emission
Valence Band Dominated by O 2p states Key for charge transport

| Conduction Band | Dominated by Ta 5d states | Determines electron mobility |

Computational simulations are highly effective in predicting how the structure of CsTaO3 changes upon the introduction of dopant atoms. Doping is a common strategy to tailor the material's properties for specific applications. DFT calculations can model the substitution of host atoms with impurity atoms and determine the resulting structural and electronic modifications.

A notable example is the simulation of sulfur (S) substitution for oxygen (O) in CsTaO3, creating CsTaO3−xSx. First-principles simulations have shown that while the cubic perovskite structure is maintained for full substitution (CsTaS3), partial substitution leads to a structural transformation. Specifically, for compositions like CsTaO2S and CsTaOS2, the initial cubic phase of CsTaO3 transforms into a tetragonal structure rsc.org. This structural change is accompanied by a significant reduction in the band gap, enhancing the material's ability to absorb visible light rsc.org. Such simulations are vital for understanding the mechanisms of property tuning through doping.

Molecular Dynamics (MD) Simulations for Temperature-Dependent Behavior

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the material's behavior at finite temperatures, providing insights that are inaccessible to static, zero-kelvin DFT calculations.

For CsTaO3, MD simulations can be employed to study its structural stability, phase transitions, and thermal expansion as a function of temperature. These simulations model the vibrations of the atoms around their equilibrium positions and can reveal how the crystal structure responds to thermal energy. For instance, MD can be used to predict changes in the lattice parameters, volume, and density at elevated temperatures mdpi.com. While specific MD studies focusing solely on the temperature-dependent behavior of CsTaO3 are not widely reported, the methodology is a standard approach for investigating the thermodynamic stability and dynamic properties of crystalline solids youtube.commdpi.com.

Phonon Dispersion Studies for Dynamic and Thermodynamic Stability

Phonons are quantized modes of vibration that occur in a crystal lattice. The study of phonon dispersion curves, which plot the frequency of phonons versus their wave vector, is a critical tool for assessing the dynamic and thermodynamic stability of a crystal structure. First-principles calculations can accurately predict these dispersion relations.

Prediction of Mechanical Properties (e.g., Elastic Constants, Ductility)

First-principles calculations are a reliable method for predicting the mechanical properties of materials, including their elastic constants, stiffness, and ductility. For a cubic crystal like CsTaO3, there are three independent elastic constants: C11, C12, and C44. These constants describe the material's response to applied stress and can be calculated by applying small strains to the crystal lattice and computing the resulting stress tensor using DFT arxiv.orgquantumatk.com.

From these fundamental constants, other important mechanical properties can be derived, such as the bulk modulus (B), which measures resistance to volume change, and the shear modulus (G), which measures resistance to shape change. The ratio of these moduli is often used to predict the ductility or brittleness of a material. Two common criteria are Pugh's ratio (B/G) and the Cauchy pressure (C12 – C44) daneshyari.commdpi.comcam.ac.ukresearchgate.net. A high B/G ratio (typically > 1.75) and a positive Cauchy pressure are generally indicative of ductile behavior daneshyari.comcam.ac.uk. Studies based on first-principles calculations have indicated that CsTaO3 is a mechanically durable and ductile material rsc.org.

Table 2: Key Mechanical Properties and Ductility Indicators

Parameter Description Implication for Ductility
Elastic Constants (C11, C12, C44) Describe stiffness along crystallographic axes. Foundational for other mechanical properties.
Bulk Modulus (B) Resistance to uniform compression. Related to fracture stress.
Shear Modulus (G) Resistance to shearing deformation. Related to plastic deformation.
Pugh's Ratio (B/G) Ratio of bulk to shear modulus. High value suggests ductility.

| Cauchy Pressure (C12 - C44) | Relates to the nature of atomic bonding. | Positive value suggests metallic bonding and ductility. |

Modeling of Optical Absorption and Dielectric Function

The optical properties of a material are governed by how it interacts with electromagnetic radiation. Computational modeling can predict these properties by calculating the frequency-dependent complex dielectric function, ε(ω) = ε1(ω) + iε2(ω). The imaginary part, ε2(ω), is directly related to the electronic band structure and represents the absorption of light due to electronic transitions from occupied valence states to unoccupied conduction states. The real part, ε1(ω), is related to the polarization of the material.

From the dielectric function, other optical properties such as the absorption coefficient, refractive index, and reflectivity can be derived jeires.comresearchgate.netresearchgate.net. For CsTaO3, particularly with sulfur doping, the optical characteristics have been investigated and found to possess features suitable for solar energy applications rsc.org. The calculations show significant photon absorption in the ultraviolet range rsc.org. The onset of optical absorption is directly linked to the material's band gap energy. Modeling these properties is crucial for designing and optimizing CsTaO3-based materials for optoelectronic devices.

High-Throughput Computational Screening for Materials Discovery

High-throughput computational screening has emerged as a powerful tool in materials science for the accelerated discovery and design of novel materials with desired properties. This approach utilizes the power of modern supercomputers to systematically calculate the properties of thousands of candidate materials using first-principles methods, such as Density Functional Theory (DFT). For perovskite oxides like Cesium Tantalum Oxide (CsTaO3), these large-scale computational studies are instrumental in predicting key performance-determining characteristics without the need for extensive experimental synthesis and characterization.

One of the most significant applications of high-throughput screening for perovskite oxides is in the search for new materials for a variety of applications, including but not limited to, solid oxide fuel cells, piezoelectrics, and materials for water splitting. In a comprehensive study, a dataset of formation energies for 5,329 cubic and distorted ABO3 perovskites was generated using first-principles DFT. osti.govnih.gov In addition to formation energy, other properties such as electronic band gap, thermodynamic stability, and oxygen vacancy formation energy were calculated and compiled into publicly accessible databases like the Open Quantum Materials Database (OQMD). osti.govnih.gov

These databases serve as a virtual laboratory where researchers can screen for materials with specific attributes. The thermodynamic stability of a compound, for instance, is a critical criterion for its potential for synthesis. This is often evaluated by calculating the "energy above the convex hull," which represents the thermodynamic decomposition energy of the material into a stable set of phases. A lower energy above the hull suggests a higher likelihood of the material being thermodynamically stable or at least metastable. For the 5,329 perovskites studied, 395 were predicted to be thermodynamically stable. osti.govnih.gov

The electronic band gap is another crucial parameter, especially for applications in electronics and photocatalysis. The aforementioned high-throughput study calculated the band gaps for the entire set of perovskites using the GGA-PBE functional, a common approach in DFT calculations. osti.gov While it is known that GGA-PBE typically underestimates the band gap, the calculated values are valuable for identifying trends and for down-selecting promising candidates for more accurate, but computationally expensive, calculations.

In the context of CsTaO3, while not always explicitly highlighted in broad screening studies, its properties are part of the comprehensive datasets generated. The following tables provide an example of the type of data that is generated for a material like CsTaO3 in a high-throughput computational screening study.

Table 1: Calculated Properties of CsTaO3 from High-Throughput DFT Screening

Property Calculated Value Method
Formation Energy Value from Database DFT (GGA-PBE)
Band Gap Value from Database DFT (GGA-PBE)
Energy Above Hull Value from Database DFT (GGA-PBE)

Note: The specific values for CsTaO3 are contained within large computational databases such as the Open Quantum Materials Database (OQMD).

Further advancing the materials discovery process, machine learning models are often trained on these large DFT-calculated datasets to predict the properties of new, hypothetical compounds at a much faster rate. In one such study, machine learning combined with DFT was used to predict new ABO3 perovskite compounds. This approach successfully identified CsTaO3 as a potential cubic perovskite. The stability of these machine-learning-predicted compounds was then assessed using the OQMD, which is built upon high-throughput DFT calculations.

Table 2: Comparison of Calculated Properties for Tantalate Perovskites

Compound Predicted Formation Energy (eV/atom) Calculated Band Gap (eV) Thermodynamic Stability (Energy Above Hull, eV/atom)
CsTaO3 Value from Database Value from Database Value from Database
KTaO3 Value from Database Value from Database Value from Database
NaTaO3 Value from Database Value from Database Value from Database
LiTaO3 Value from Database Value from Database Value from Database

Note: This table illustrates the comparative data available from high-throughput screening studies for a series of related compounds.

The synergy between high-throughput DFT calculations and machine learning provides a powerful framework for accelerating the discovery of new materials like CsTaO3. By computationally screening vast chemical spaces, researchers can focus experimental efforts on the most promising candidates, thereby significantly reducing the time and cost associated with materials development.

Doping and Surface Modification Strategies for Enhanced Functionality of Cstao3

Non-Stoichiometric Compositions and Point Defect Engineering

Controlling the stoichiometry and introducing point defects in the CsTaO₃ crystal lattice is a powerful method to tailor its electronic and photocatalytic properties. Point defects, such as vacancies, interstitials, and anti-site defects, can create localized energy levels within the bandgap, influencing charge carrier concentration, mobility, and separation efficiency.

One notable strategy involves the introduction of oxygen vacancies. These vacancies can act as trapping sites for photogenerated electrons, promoting the separation of electron-hole pairs and thereby enhancing photocatalytic activity. A study on tantalate perovskites, including CsTaO₃, demonstrated that subjecting the material to severe plastic strain through high-pressure torsion can induce oxygen vacancies. This process was shown to narrow the optical bandgap and significantly enhance photocatalytic hydrogen production by approximately 2.5 times. rsc.org The formation of these strain-induced vacancies is a key factor in improving the material's performance. rsc.org

The engineering of defects can be a deliberate approach to modulate the catalytic performance of perovskite materials. By carefully controlling synthesis conditions or through post-synthesis treatments, the concentration and type of point defects can be manipulated to optimize the material for specific applications.

Table 1: Effect of Strain-Induced Vacancies on the Photocatalytic Activity of CsTaO₃

Material Modification Key Defect Type Effect on Bandgap Enhancement in H₂ Production
CsTaO₃High-Pressure TorsionOxygen VacanciesNarrowing~2.5 times

This table illustrates the impact of mechanical strain on inducing beneficial defects in CsTaO₃ for improved photocatalytic performance.

Anion Substitution (e.g., Oxygen-Sulfur and Oxygen-Selenium Replacement)

Anion substitution is another effective strategy to modify the band structure of CsTaO₃. Replacing oxygen with less electronegative anions, such as sulfur or selenium, can significantly alter the valence band maximum (VBM) of the material. Since the VBM of many metal oxides is primarily composed of O 2p orbitals, substituting oxygen with sulfur (S 3p) or selenium (Se 4p) orbitals, which have higher energy levels, can raise the VBM. This elevation of the VBM leads to a reduction in the bandgap energy, enabling the material to absorb a broader range of visible light.

A theoretical study using first-principles density functional theory (DFT) investigated the effects of sulfur substitution in CsTaO₃ (forming CsTaO₃₋ₓSₓ). The research revealed that as the sulfur content increases, the bandgap of the material is significantly reduced. For instance, the calculated bandgaps for CsTaO₂S, CsTaOS₂, and CsTaS₃ were 0.909 eV, 0.376 eV, and 0.143 eV, respectively. rsc.org This substantial bandgap narrowing enhances the material's potential for applications in solar energy harvesting, including photocatalysis. rsc.org The study also confirmed the dynamic stability of these sulfur-doped perovskites through phonon dispersion studies. rsc.org

This approach of anion doping has been successfully applied to other tantalates, such as NaTaO₃, where sulfur doping led to a notable enhancement in visible-light photocatalytic activity. The substitution of sulfur for oxygen modifies the band structure, resulting in a red shift of the absorption edge.

Table 2: Calculated Bandgaps of Sulfur-Substituted CsTaO₃

Compound Bandgap (eV) Crystal Structure
CsTaO₃(Wide, typically > 4 eV)Cubic
CsTaO₂S0.909Tetragonal
CsTaOS₂0.376Tetragonal
CsTaS₃0.143Cubic

This interactive table showcases the progressive reduction in the bandgap of CsTaO₃ with increasing sulfur substitution, as determined by TB-mBJ potential calculations. rsc.org

Surface Modification for Optimized Charge Transfer in Photocatalysis

The efficiency of a photocatalyst is heavily dependent on the processes occurring at its surface, as this is where the redox reactions take place. Surface modification strategies for CsTaO₃ aim to improve the separation of photogenerated electron-hole pairs and facilitate their transfer to adsorbed reactants, thereby suppressing recombination.

Creating surface disorders or defects can enhance photocatalytic activity. For instance, in the related perovskite NaTaO₃, the introduction of surface defects through treatment with glucose during hydrothermal synthesis, followed by annealing, was shown to improve photocatalytic performance. These surface defects can act as active sites for reactions and aid in charge separation.

Another key strategy is the deposition of co-catalysts on the surface of CsTaO₃. Noble metals like platinum (Pt) are often used as co-catalysts because they can efficiently trap photoexcited electrons from the conduction band of the semiconductor. This process reduces the likelihood of electron-hole recombination and provides active sites for reduction reactions, such as hydrogen evolution. The morphology and crystallinity of the photocatalyst particles can also influence the effectiveness of charge separation and migration to the surface. Well-defined crystal facets may be more beneficial for efficient charge separation.

Furthermore, tailoring the surface charge states of the material can tune its catalytic performance. This can be achieved through interfacial electronic effects with various contact matters, which can optimize the adsorption and activation of reactant species on the catalyst surface.

Development of Heterojunctions and Composite Materials involving CsTaO₃

Creating heterojunctions by coupling CsTaO₃ with other semiconductors is a highly effective strategy to enhance photocatalytic efficiency. A heterojunction is an interface between two different semiconductor materials. The differing band structures of the materials can drive the spatial separation of photogenerated electrons and holes, significantly reducing recombination rates.

When CsTaO₃ is combined with a semiconductor with a suitable band alignment, a built-in electric field can form at the interface. This field facilitates the transfer of electrons and holes across the interface, separating them into the different materials. For example, forming a composite with a material like graphitic carbon nitride (g-C₃N₄), which has a narrower bandgap, can improve visible light absorption and promote charge separation.

The formation of composite materials can also enhance performance through other mechanisms. For instance, incorporating conductive materials like reduced graphene oxide (rGO) can improve charge transport and reduce recombination. In one study, a g-C₃N₄/rGO composite was used to create a Z-scheme heterojunction with a cesium bismuth bromide perovskite, which acted as a solid-state redox mediator, enhancing photocatalytic CO₂ reduction. core.ac.uk Similar principles can be applied to CsTaO₃-based composites. The intimate interfacial contact between the components of the heterojunction is crucial for optimal charge carrier transfer. researchgate.net

Potential Research Applications of Cstao3 Beyond Photocatalysis

Optoelectronic Device Prospects (e.g., Solar Cells)

Theoretical studies suggest that cesium tantalum oxide possesses electronic and optical properties that make it a promising candidate for optoelectronic devices, including solar cells. First-principles calculations have indicated that CsTaO3 has a direct band gap, a crucial characteristic for efficient light absorption and electron-hole pair generation in photovoltaic applications. The calculated direct band gap is reported to be in the visible range, which is ideal for solar energy conversion. researchgate.net

The potential of CsTaO3 in solar cells is also associated with its suitability as an electron transport layer (ETL). An efficient ETL facilitates the extraction of electrons from the light-absorbing perovskite layer and blocks the recombination of charge carriers. While specific performance data for a solar cell utilizing a CsTaO3 ETL is not yet widely available, the fundamental electronic properties predicted by theoretical models are encouraging.

Doping CsTaO3 with other elements has been theoretically explored as a method to tune its optoelectronic properties. For instance, substituting oxygen with sulfur or selenium has been predicted to modify the band structure and enhance optical absorption in the visible spectrum, potentially improving solar cell efficiency.

Table 1: Theoretical Optoelectronic Properties of CsTaO3
PropertyTheoretical ValueSignificance in Optoelectronics
Band Gap TypeDirectEfficient light absorption and emission
Band Gap EnergyVisible Range (Theoretical)Suitable for absorbing a significant portion of the solar spectrum

Thermoelectric Applications and Attributes

Thermoelectric materials can convert heat energy into electrical energy and vice versa, offering a pathway for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is directly related to the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).

First-principles calculations have been employed to investigate the thermoelectric properties of CsTaO3. These studies predict that CsTaO3 may exhibit a high Seebeck coefficient, which is a measure of the voltage generated per unit of temperature difference across the material. researchgate.net A high Seebeck coefficient is a primary indicator of a material's potential for thermoelectric applications.

Theoretical models also suggest that the power factor (S²σ), another critical parameter for thermoelectric performance, could be significant for CsTaO3. researchgate.net The power factor represents the electrical power generating capability of the material. While experimental data on the thermoelectric figure of merit (ZT) of CsTaO3 is not yet available, these theoretical predictions have spurred further interest in its potential as a thermoelectric material.

Table 2: Theoretical Thermoelectric Properties of CsTaO3
PropertyTheoretical PredictionSignificance in Thermoelectrics
Seebeck Coefficient (S)High (Predicted) researchgate.netIndicates a large voltage generation from a temperature gradient
Power Factor (S²σ)Significant (Predicted) researchgate.netRepresents high electrical power generation capability
Thermoelectric Figure of Merit (ZT)Not yet determined experimentallyOverall efficiency of the thermoelectric material

Investigations into Dielectric Response

The dielectric properties of materials, such as the dielectric constant and loss tangent, are fundamental to their application in electronic components like capacitors and insulators. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.

Theoretical Studies of Piezoelectric Properties as a PZT Replacement

Piezoelectric materials generate an electric charge in response to applied mechanical stress, a property utilized in sensors, actuators, and transducers. Lead zirconate titanate (PZT) is a widely used piezoelectric ceramic, but its lead content raises environmental and health concerns. azom.com This has motivated the search for lead-free alternatives with comparable or superior piezoelectric performance.

As of now, there are no specific theoretical or experimental studies in the available scientific literature that report on the piezoelectric coefficients of Cesium Tantalum Oxide as a potential replacement for PZT. While the broader field of lead-free piezoelectric perovskites is an active area of research, computational studies focusing on the electromechanical properties of CsTaO3 have not been prominently reported. Therefore, the potential of CsTaO3 as a viable lead-free piezoelectric material remains an open area for future investigation.

Future Research Directions and Unexplored Avenues for Cstao3

Exploration of Novel Synthesis Routes for Controlled Morphology and Size

The functional properties of CsTaO₃ are intrinsically linked to its physical characteristics, such as particle size, shape, and surface area. Therefore, the development of synthesis methods that allow for precise control over these parameters is a primary area for future research. While traditional solid-state reactions are common for producing perovskite oxides, they often result in large, irregular particles with low surface area.

Future efforts should focus on solution-based synthesis techniques, which offer greater control over nucleation and growth processes. Methods such as hydrothermal and solvothermal synthesis are promising for producing CsTaO₃ nanocrystals with well-defined morphologies. acs.orgmdpi.comnih.govnih.gov These techniques involve the reaction of precursors in a solvent at elevated temperatures and pressures, allowing for the tuning of particle size and shape by varying parameters like temperature, pressure, reaction time, and precursor concentration. nih.govskku.edursc.orgmdpi.com For instance, the use of different solvents or structure-directing agents can influence the crystallographic facet exposure, leading to tailored surface properties.

Another avenue for exploration is the use of template-assisted synthesis . This can involve either hard templates (e.g., mesoporous silica) or soft templates (e.g., surfactants or block copolymers) to guide the formation of CsTaO₃ with specific porous architectures or particle shapes. rsc.org The ability to create mesoporous CsTaO₃ could significantly enhance its performance in applications like catalysis and sensing by increasing the accessible surface area.

Synthesis MethodPotential Advantages for CsTaO₃Key Parameters to Control
Hydrothermal/SolvothermalHigh crystallinity, control over size and morphologyTemperature, pressure, solvent, precursor concentration, additives
Sol-GelHomogeneous mixing of precursors, lower crystallization temperaturespH, water-to-precursor ratio, calcination temperature
Template-AssistedControl over porosity and hierarchical structuresTemplate type (hard/soft), template removal process
Microwave-AssistedRapid heating, shorter reaction times, uniform particle sizeMicrowave power, reaction time, solvent

Advanced In-situ Characterization of Localized Defects and Strain Fields

The performance of CsTaO₃ in electronic and catalytic applications is highly sensitive to the presence of defects, such as oxygen vacancies, and localized strain. elsevierpure.com Understanding the nature and distribution of these features is crucial for optimizing material properties. Future research must employ advanced in-situ characterization techniques to probe the local atomic and electronic structure of CsTaO₃ under operational conditions.

In-situ transmission electron microscopy (TEM) offers the capability to visualize atomic-scale defects and their dynamics in real-time. rsc.orgucsd.edugatech.eduescholarship.orgscispace.com By using specialized sample holders, it is possible to apply stimuli such as heat, electrical bias, or reactive gas environments while observing the material's response. This can provide invaluable insights into defect formation, migration, and the influence of strain on the crystal lattice.

Furthermore, synchrotron-based techniques like X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can provide detailed information about the local coordination environment and crystal structure. In-situ XAS can track changes in the oxidation state and local geometry of tantalum and cesium ions during a chemical reaction, while in-situ XRD can monitor phase transitions and lattice strain under operating conditions.

Characterization TechniqueInformation Gained on CsTaO₃
In-situ Transmission Electron Microscopy (TEM)Real-time imaging of atomic defects, dislocations, and grain boundaries.
In-situ X-ray Absorption Spectroscopy (XAS)Local atomic coordination, oxidation states of Ta and Cs.
In-situ X-ray Diffraction (XRD)Crystal structure, phase transitions, lattice strain.
Scanning Tunneling Microscopy/Spectroscopy (STM/STS)Surface atomic structure, local density of states, surface defects.

In-depth Mechanistic Studies of Surface Reaction Pathways in Catalysis

CsTaO₃ has shown promise as a photocatalyst, but a detailed understanding of the surface reaction mechanisms is still lacking. elsevierpure.com Future research should focus on elucidating the elementary steps of catalytic reactions on the CsTaO₃ surface to enable the rational design of more efficient catalysts.

Operando spectroscopy , which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is a powerful tool for these studies. nrel.gov Techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and Raman spectroscopy can identify surface-adsorbed species and reaction intermediates under realistic reaction conditions. aalto.fi This information is critical for determining the reaction pathway and identifying the rate-limiting steps.

Isotope labeling studies can also provide mechanistic insights by tracing the path of atoms during a reaction. For example, using isotopically labeled reactants (e.g., ¹⁸O₂) can help to clarify the role of lattice oxygen versus gaseous oxygen in oxidation reactions.

Computational modeling, particularly density functional theory (DFT) , will play a crucial role in complementing experimental studies. rsc.orgresearchgate.net DFT calculations can be used to model the adsorption of reactants, identify stable intermediates, and calculate the energy barriers for different reaction steps, thereby providing a detailed atomistic picture of the catalytic cycle. rsc.orgnih.govmdpi.comnih.gov

Integration of CsTaO₃ into Complex Heterostructures and Nanocomposites

To enhance the functionality of CsTaO₃, future research should explore its integration into complex heterostructures and nanocomposites. By combining CsTaO₃ with other materials, it is possible to create synergistic effects that lead to improved performance in areas such as photocatalysis and electronics.

One promising approach is the formation of heterojunctions with other semiconductors. researchgate.netrsc.org For example, coupling CsTaO₃ with a narrow-bandgap semiconductor could extend its light absorption into the visible region, thereby improving its efficiency as a photocatalyst for solar energy conversion. The design of the heterojunction (e.g., type-II or Z-scheme) will be critical for promoting charge separation and enhancing photocatalytic activity.

The incorporation of CsTaO₃ into nanocomposites with conductive materials like graphene or carbon nanotubes could also be beneficial. mdpi.com The conductive component can act as an electron acceptor, facilitating the separation of photogenerated charge carriers and improving the quantum efficiency of photocatalytic processes.

Heterostructure/Nanocomposite TypePotential Advantage for CsTaO₃Example Material
Semiconductor HeterojunctionEnhanced light absorption, improved charge separationGraphitic carbon nitride (g-C₃N₄), Titanium dioxide (TiO₂)
Metal-Semiconductor NanocompositePlasmon-enhanced light absorption, efficient charge transferGold (Au), Silver (Ag) nanoparticles
Carbon-based NanocompositeImproved conductivity, high surface areaGraphene, Carbon nanotubes

Long-term Stability and Durability Studies in Diverse Operating Environments

For the practical application of CsTaO₃ in devices, its long-term stability and durability are of paramount importance. Future research must systematically investigate the degradation mechanisms of CsTaO₃ in various operating environments.

This includes studying its stability in aqueous solutions under different pH conditions, which is crucial for its use in photocatalytic water splitting or pollutant degradation. The potential for photocorrosion, where the material is degraded by the photogenerated charge carriers, needs to be carefully evaluated.

For applications in high-temperature environments, such as in solid oxide fuel cells or as catalyst supports, its thermal stability and resistance to sintering must be assessed. This involves long-term aging studies at elevated temperatures and in reactive gas atmospheres to monitor for any changes in crystal structure, morphology, or performance.

Understanding the interaction of CsTaO₃ with its environment will be key to developing strategies to improve its stability, such as surface passivation or the use of protective coatings. scitechdaily.com

Application of Machine Learning and Data-Driven Approaches for Materials Design

The vast parameter space associated with the synthesis and optimization of CsTaO₃ makes traditional trial-and-error approaches time-consuming and inefficient. The application of machine learning (ML) and data-driven methods offers a powerful new paradigm for accelerating the discovery and design of CsTaO₃-based materials with desired properties. mdpi.commdpi.comresearchgate.netscispace.comarxiv.orgosti.govnih.govresearchgate.netnih.gov

By creating databases of experimental and computational data, ML models can be trained to predict the properties of CsTaO₃ as a function of its composition and structure. mdpi.comscispace.com For example, an ML model could be developed to predict the bandgap of CsTaO₃ with different dopants or the catalytic activity for a specific reaction based on a set of calculated descriptors.

These predictive models can then be used for high-throughput virtual screening to identify promising new compositions or synthesis conditions. This data-driven approach can significantly narrow down the experimental search space, allowing researchers to focus their efforts on the most promising candidates.

Furthermore, ML can be used to gain deeper insights into the structure-property relationships of CsTaO₃. By analyzing the features that are most important for a given property, it is possible to extract design principles that can guide the rational design of new materials.

Machine Learning ApplicationObjectiveRequired Data
Property PredictionPredict bandgap, catalytic activity, stability, etc.Composition, crystal structure, experimental/computational properties
High-Throughput ScreeningIdentify optimal dopants or synthesis parametersLarge database of candidate materials and their predicted properties
Inverse DesignDesign materials with a specific target propertyGenerative models trained on existing materials data

Q & A

Basic: What synthesis methods are most effective for producing high-purity Ta₂O₅ thin films, and how do process parameters influence structural properties?

Methodological Answer:
Ta₂O₅ thin films are synthesized via reactive sputtering, sol-gel processing, and atomic layer deposition (ALD). For sputtering, Ta₂O₅ targets are used under controlled oxygen partial pressure (10–30 sccm) and substrate temperatures (300–500°C), yielding films with dielectric constants >20 . Excess oxygen reduces oxygen vacancies but increases interfacial roughness, as shown by X-ray reflectivity (XRR) . Post-deposition annealing (600–800°C in O₂) enhances crystallinity but risks interfacial diffusion in multilayer devices . Sol-gel methods using tantalum ethoxide precursors require pH stabilization (pH ~9) to avoid colloidal aggregation, with calcination at 700°C achieving 99.5% purity .

Advanced: How do oxygen vacancy gradients in Ta₂O₅-based resistive RAM (ReRAM) devices affect switching uniformity, and what techniques quantify these defects?

Methodological Answer:
Oxygen vacancy concentration gradients (observed via XPS depth profiling ) create conductive filaments governing SET/RESET voltages. Conductive atomic force microscopy (CAFM) maps vacancy clusters <5 nm in size, while in situ TEM reveals field-induced vacancy migration follows Arrhenius kinetics (0.8 eV activation energy) . To improve uniformity, forming gas annealing (H₂/N₂ at 400°C) homogenizes vacancies, reducing cycle-to-cycle variability by 60% in 100-nm devices . Synchrotron XANES at Ta L₃-edge (9881 eV) quantifies sub-oxide content, critical for optimizing switching endurance .

Basic: What spectroscopic techniques are critical for analyzing Ta₂O₅'s electronic structure, and how do they differentiate Ta⁵⁺ from sub-oxides?

Methodological Answer:
X-ray photoelectron spectroscopy (XPS) with monochromatic Al Kα radiation distinguishes Ta 4f peaks: 26.2 eV (Ta⁵⁺ in Ta₂O₅) vs. 23.8 eV (Ta⁴⁺ in TaO₂) . Charge neutralization (low-energy electrons ≤5 eV) mitigates surface charging in insulating films. Synchrotron XANES resolves oxidation state distributions, detecting 10% sub-oxide content in amorphous films . Electron energy loss spectroscopy (EELS) in TEM provides 0.5 eV resolution for O K-edge fine structure, correlating with oxygen vacancy density .

Advanced: How can interfacial reactions between Ta₂O₅ gate dielectrics and silicon substrates be mitigated in sub-3 nm CMOS devices?

Methodological Answer:
A 0.5 nm SiO₂ interfacial layer via rapid thermal oxidation (800°C, 30s) reduces leakage currents by 3 orders of magnitude versus direct deposition . TEM/EELS confirms abrupt Ta₂O₅/SiO₂ interfaces with <0.2 nm intermixing . Electrical stress testing (10 MV/cm, 125°C) shows time-dependent dielectric breakdown (TDDB) lifetimes >10 years for 2.5 nm EOT devices . Density functional theory (DFT) simulations reveal Si diffusion is suppressed by 1.2 eV activation barriers with nitrogen plasma-treated interfaces .

Data Contradiction: How to reconcile conflicting reports on Ta₂O₅’s photocatalytic activity under visible light despite its wide bandgap (~4 eV)?

Methodological Answer:
Discrepancies arise from defect engineering (e.g., nitrogen doping vs. oxygen vacancies). N-doped Ta₂O₅ (2 at% N) shows 420 nm absorption but requires photoelectrochemical validation of carrier lifetimes >1 ns via transient absorption spectroscopy . Oxygen-deficient Ta₂O₅₋ₓ exhibits localized surface plasmon resonance (LSPR) at 650 nm, but photocatalytic degradation rates vary by 300% due to defect densities (10¹⁸ vs. 10²⁰ cm⁻³) quantified by positron annihilation spectroscopy . Standardized testing under AM1.5G illumination (100 mW/cm²) with sacrificial agents (e.g., methanol) is recommended .

Advanced Application: What design principles optimize Ta₂O₅ nanotubes for neural interfaces to enhance charge injection and biocompatibility?

Methodological Answer:
Anodization (20 V in 0.5% HF/ethylene glycol, 30 min) produces 80 nm nanotubes with 300% increased surface area versus flat Ta . Cyclic voltammetry in PBS shows 12 mC/cm² charge storage capacity (vs. 3 mC/cm² for Pt). In vivo impedance studies (1 kHz) demonstrate stable 5 kΩ interfaces over 12 weeks due to fibronectin adsorption . Nanoindentation (modulus 120 GPa) and electrochemical impedance spectroscopy (EIS) balance mechanical stability with ion permeability (diffusion time constants <10 ms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.